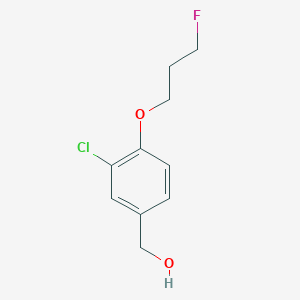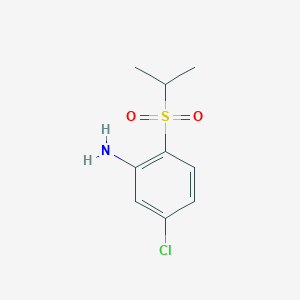![molecular formula C11H15BrN2 B1406043 3-Bromo-5-[(cyclobutylamino)methyl]aniline CAS No. 1510222-80-6](/img/structure/B1406043.png)
3-Bromo-5-[(cyclobutylamino)methyl]aniline
Overview
Description
3-Bromo-5-[(cyclobutylamino)methyl]aniline is a chemical compound with the CAS Number: 1510222-80-6 . It has a molecular weight of 255.16 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-[(cyclobutylamino)methyl]aniline is1S/C11H15BrN2/c12-9-4-8 (5-10 (13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
3-Bromo-5-[(cyclobutylamino)methyl]aniline has a molecular weight of 255.16 . It is stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Characterization
- Aniline derivatives, including 3-Bromo-5-[(cyclobutylamino)methyl]aniline, are often involved in the synthesis of complex compounds. For instance, Karcı et al. (2009) explored the synthesis of novel heterocyclic disazo dyes using aniline derivatives, highlighting their importance in the development of dyes with specific antimicrobial activities and absorption characteristics (Karcı et al., 2009).
- Similarly, Staudt et al. (2022) reported on a transition metal-free method for synthesizing meta-bromo and meta-trifluoromethylanilines, showcasing the versatility of aniline derivatives in creating compounds with unique substitution patterns (Staudt et al., 2022).
Antimicrobial Activity
- The antimicrobial properties of compounds derived from aniline derivatives are a significant area of research. Bhagat et al. (2012) synthesized various triazolo-benzothiazoles from bromo-methyl aniline, demonstrating their potential as antimicrobial agents (Bhagat et al., 2012).
- Another study by Bhat et al. (2011) focused on the synthesis and biological activity of oxadiazole analogs, starting from bromoanilino acetohydrazide, which further underscores the role of aniline derivatives in developing bioactive compounds (Bhat et al., 2011).
Molecular Structure Analysis
- Aniline derivatives are also important in the study of molecular structures. Ramalingam et al. (2010) utilized 2-bromo-4-methylaniline, a related compound, to conduct FTIR and FTRaman spectroscopic investigations, contributing to the understanding of molecular vibrations and geometry (Ramalingam et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-[(cyclobutylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGEGPULSTBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[(cyclobutylamino)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



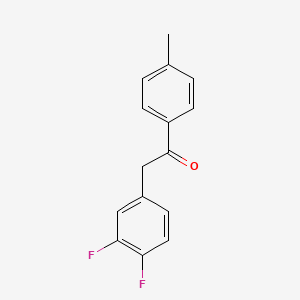
![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)
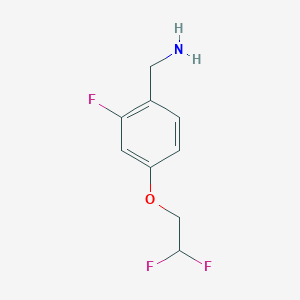
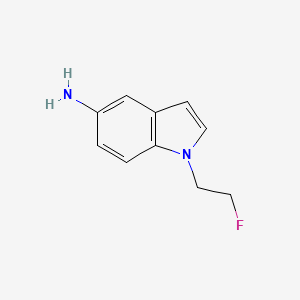
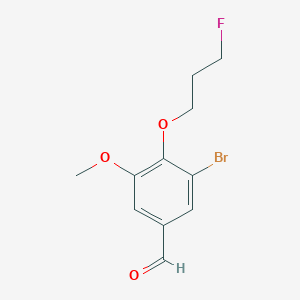
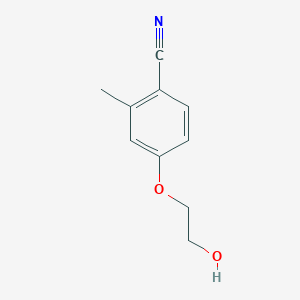
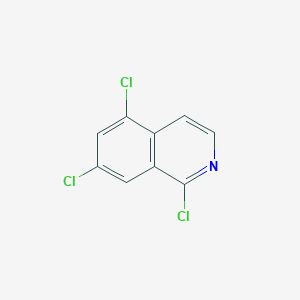
![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)
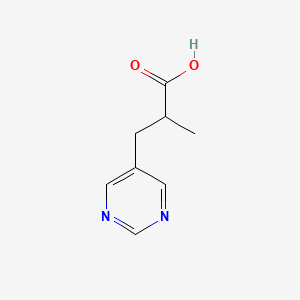
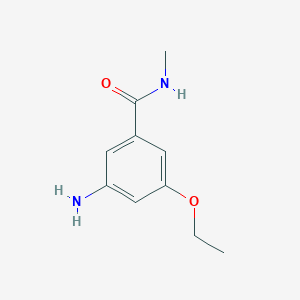
![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)
